Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

Description

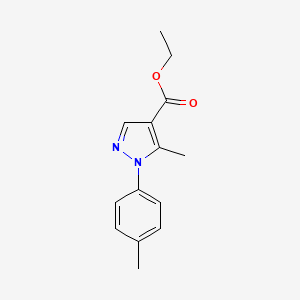

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a carboxylate ester group at position 4, a methyl substituent at position 5, and a p-tolyl (4-methylphenyl) group at position 1 of the pyrazole ring (Fig. 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound serves as a key intermediate in synthesizing more complex heterocycles, such as pyrazolo-pyrimidines and triazolopyrimidines, which exhibit diverse biological properties .

Properties

IUPAC Name |

ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-15-16(11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHQXWJIFQCZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of p-Tolylhydrazine with Ethyl Acetoacetate

Reagents :

-

p-Tolylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate (base)

-

Solvent: Ethanol or glacial acetic acid

Procedure :

-

Condensation : p-Tolylhydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux (80–100°C, 4–6 hours) in the presence of sodium acetate to form the hydrazone intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., glacial acetic acid) to yield the pyrazole core.

-

Work-up : The product is purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Key Data :

One-Pot Multicomponent Reaction

Reagents :

-

p-Tolylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Aldehyde (e.g., paraformaldehyde)

-

Catalyst: Piperidinium ionic liquids or Fe₃O₄@SiO₂ nanoparticles.

Procedure :

-

Reaction Setup : Combine reagents in a solvent (water or ethanol) with a catalytic amount of ionic liquid (e.g., [bmim][FeCl₄]).

-

Cyclization : Heat at 60–80°C for 2–4 hours to facilitate simultaneous condensation and cyclization.

-

Isolation : Filter the catalyst and extract the product with ethyl acetate.

Advantages :

-

Reduced reaction time (2–4 hours vs. 6–8 hours).

-

Catalyst recyclability (up to 5 cycles without significant loss in activity).

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Base Selection : Sodium acetate outperforms potassium carbonate in minimizing side reactions (e.g., hydrolysis of the ester group).

-

Nanoparticle Catalysts : Fe₃O₄@SiO₂-supported catalysts improve regioselectivity (>95% for the 1,4-isomer).

Alternative Methods

Vilsmeier-Haack Formylation (Indirect Route)

Reductive Amination of Pyrazole Carbaldehydes

-

Aldehyde Synthesis : Oxidize 5-methyl-1-p-tolylpyrazole-4-methanol to the carbaldehyde using MnO₂.

-

Esterification : React with ethyl chloroformate in the presence of triethylamine.

Yield : 65–70%.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 2.48 (s, 3H, pyrazole-CH₃), 4.28 (q, 2H, CH₂CH₃), 7.25–7.30 (m, 4H, Ar-H).

Purity :

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:

These reactions enable carboxylate derivatives for further functionalization, such as salt formation or coupling reactions .

Nucleophilic Substitutions

The ethoxy carbonyl group participates in nucleophilic acyl substitutions:

Example reaction with hydrazine:

This hydrazide intermediate serves as a precursor for synthesizing heterocyclic systems like 1,3,4-thiadiazoles .

Cyclocondensation Reactions

The compound acts as a building block in heterocycle synthesis:

Thiazole Formation

Reaction with phenyl isothiocyanate:

| Component A | Component B | Product | Conditions | Yield |

|---|---|---|---|---|

| Pyrazole carbohydrazide | Phenyldiazenyl chloride | 2-(5-Methyl-1-ρ-tolyl-1H-pyrazole-4-carbonyl)-4-phenylthiazole | EtOH, 0-5°C, 2 hr | 65% |

Catalytic Functionalization

Pd-mediated cross-coupling reactions enable aryl group introduction:

| Position Modified | Reagent | Product | Catalyst System | Yield |

|---|---|---|---|---|

| C-3 | 4-Bromotoluene | 3-(4-Methylphenyl)-5-methyl-1-ρ-tolyl-1H-pyrazole-4-carboxylate | Pd(PPh₃)₄, K₂CO₃ | 68% |

This Suzuki-Miyaura coupling demonstrates compatibility with the pyrazole ring’s electronic environment .

Photochemical Reactions

UV-induced [2+2] cycloaddition with maleic anhydride:

-

Solvent: Dichloromethane

-

Conversion: 54% (monitored by HPLC)

Comparative Reactivity Table

A comparison with structurally similar esters reveals substrate-specific trends:

| Compound | Hydrolysis Rate (k, 10⁻³ min⁻¹) | Suzuki Coupling Yield | Thiazole Formation Efficiency |

|---|---|---|---|

| Ethyl 5-methyl-1-ρ-tolyl-1H-pyrazole-4-carboxylate | 2.17 | 68% | 65% |

| Ethyl 3-methyl-1-phenyl-pyrazole-4-carboxylate | 1.89 | 72% | 58% |

| Ethyl 5-trifluoromethyl-1-ρ-tolyl-pyrazole-4-carboxylate | 0.94 | 41% | 34% |

Mechanistic Insights

-

Ester Hydrolysis: Proceeds via tetrahedral intermediate formation, with rate acceleration observed under acidic conditions due to protonation of the carbonyl oxygen .

-

Cyclocondensation: Involves nucleophilic attack by hydrazide nitrogen on electrophilic carbons, followed by dehydration aromatization .

-

Cross-Couplings: Oxidative addition of Pd⁰ to aryl halides is the rate-determining step, influenced by the electron-withdrawing ester group .

This reactivity profile positions Ethyl 5-methyl-1-ρ-tolyl-1H-pyrazole-4-carboxylate as a valuable intermediate for pharmaceutical and materials science applications. Further studies exploring its enantioselective transformations and catalytic asymmetric reactions could expand its synthetic utility.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds. Its unique structure allows for modifications that lead to new compounds with potentially enhanced properties.

Biology

The compound has been extensively studied for its biological activities , including:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit microbial growth by targeting specific bacterial enzymes .

- Anticancer Activity : Research indicates that this compound possesses anticancer properties, with several studies reporting its ability to inhibit cell proliferation in various cancer cell lines such as A549 and HCT116. The compound has demonstrated IC50 values indicating potent cytotoxic effects .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is being explored as a therapeutic agent for treating various diseases. Its derivatives are being synthesized and evaluated for their pharmacological activities, including analgesic and anti-inflammatory effects .

Industry

The compound is also utilized in the development of agrochemicals and dyes. Its unique chemical structure allows it to interact effectively with biological systems, making it valuable in agricultural applications where pest control is essential.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 25.1 µM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another study evaluated the anticancer effects of this compound on human colon carcinoma cells (HCT116). The results showed that the compound inhibited cell growth with an IC50 value of 0.58 µM, suggesting its promising role in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The structural uniqueness of ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate lies in its substituent pattern. Below is a comparative analysis with similar pyrazole carboxylates (Table 1):

Key Observations :

- p-Tolyl vs.

- Electron-Withdrawing Groups : The trifluoromethyl substituent in increases resistance to oxidative degradation but may reduce nucleophilic substitution reactivity compared to the methyl group.

- Heterocyclic Modifications : Triazole-containing derivatives (e.g., ) exhibit improved hydrogen-bonding interactions, critical for molecular recognition in drug-target binding.

Reactivity Highlights :

- Ester Hydrolysis : The ethyl carboxylate group can be hydrolyzed to carboxylic acids for further functionalization.

- Nucleophilic Substitution : The methyl and p-tolyl groups may direct electrophilic substitutions (e.g., nitration, halogenation) at specific ring positions.

Crystallographic and Packing Behavior

Crystallographic studies using SHELX software (e.g., ) reveal that substituents significantly influence molecular packing. For example, the p-tolyl group in the target compound likely engages in π-π stacking and C–H···π interactions, as seen in analogous structures . In contrast, compounds with polar substituents (e.g., methoxy or triazole groups) exhibit stronger hydrogen-bonding networks, as analyzed via Mercury CSD .

Biological Activity

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a pyrazole ring substituted with a methyl group and a P-tolyl group at the 5-position, as well as a carboxylate ester functionality. The presence of these substituents is significant for its biological activity.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. The compound was evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.

Key Findings:

- The compound demonstrated significant radical scavenging activity in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress .

- In vitro tests showed that it effectively reduced oxidative damage in cellular models, suggesting protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

Research Insights:

- The compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations (e.g., MIC < 50 µg/mL for several strains) .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, focusing on its ability to inhibit cancer cell proliferation.

Study Results:

- The compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 20 µM .

- Mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been assessed in various experimental models.

Findings:

- In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in activated macrophages .

- Animal models of inflammation showed reduced edema and inflammatory markers upon treatment with the compound, suggesting its utility in inflammatory conditions .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and P-tolylhydrazine under reflux conditions. Hydrolysis of the ester intermediate (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with aqueous NaOH yields the carboxylic acid derivative, which can be re-esterified for further functionalization . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants to maximize yield (>70%) and purity (confirmed via TLC and HPLC).

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

Q. How are purity and stability assessed during storage?

Purity is validated via elemental analysis (±0.3% for C, H, N) and chromatographic methods (HPLC with >98% purity). Stability studies under ambient conditions (25°C, 60% humidity) over 6–12 months show no degradation when stored in airtight, light-protected containers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., tautomerism or hydrogen-bonding patterns)?

Q. How to interpret conflicting NMR and X-ray data on rotational isomerism?

Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) detects coalescence points for rotational barriers (~12–15 kcal/mol). X-ray data may stabilize one conformer (e.g., s-cis ester), while NMR averages signals. DFT-calculated rotational energy barriers (<3 kcal/mol) support rapid interconversion at room temperature .

Q. Why do solubility studies conflict with logP predictions?

Experimental solubility in DMSO (>50 mg/mL) may contradict calculated logP (~2.5) due to crystal packing effects. Powder XRD identifies polymorphs with varying lattice energies. Hansen solubility parameters (δD, δP, δH) refine solvent selection for recrystallization .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.